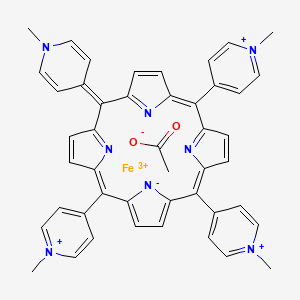
2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2C-iP-NBOMe is typically synthesized from 2C-iP and 2-methoxybenzaldehyde via reductive alkylation. The process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride, or by direct reaction with sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for 2C-iP-NBOMe are not well-documented due to its status as a research chemical and its association with recreational drug use. the synthetic routes mentioned above can be scaled up for larger production if necessary.
Analyse Des Réactions Chimiques
Types of Reactions
2C-iP-NBOMe undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
2C-iP-NBOMe has several scientific research applications:
Chemistry: Used as a tool to study the serotonin 2A receptor and its interactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Explored for potential therapeutic uses, although its high potency and risk of adverse effects limit its clinical applications.
Industry: Limited industrial applications due to its primary use in research settings.
Mécanisme D'action
2C-iP-NBOMe exerts its effects primarily through its action as a potent agonist at the serotonin 2A receptor . This interaction leads to the activation of various signaling pathways, resulting in altered neurotransmitter release and changes in perception and mood. The compound also affects other serotonin receptors, including serotonin 2C, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
25I-NBOMe: Another NBOMe derivative with similar hallucinogenic properties.
25B-NBOMe: Known for its strong affinity for serotonin receptors.
25C-NBOMe: Similar in structure and function to 2C-iP-NBOMe.
Uniqueness
2C-iP-NBOMe is unique due to its specific substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological effects. Its high potency and selectivity for serotonin 2A receptors make it a valuable tool for research, although its use is limited by its potential for severe adverse effects .
Propriétés
Numéro CAS |
1391487-83-4 |
|---|---|
Formule moléculaire |
C21H29NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-propan-2-ylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C21H29NO3/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3/h6-9,12-13,15,22H,10-11,14H2,1-5H3 |
Clé InChI |
KMZZEEDFQLXSQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)





![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)

